3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-14-10-12-15(13-11-14)32(29,30)26-18-8-4-2-6-16(18)23(28)25-20-17-7-3-5-9-19(17)31-21(20)22(24)27/h2-13,26H,1H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJJSDHFDCPEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced via a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and an appropriate amine.
Attachment of the Benzoylamino Group: The benzoylamino group can be attached through an amide coupling reaction using 2-aminobenzoyl chloride and the intermediate obtained from the previous step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide and benzamido groups undergo hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : The carboxamide group converts to a carboxylic acid, while the benzamido group releases benzoyl chloride intermediates, ultimately forming benzoic acid.
-
Basic Hydrolysis : Yields sodium carboxylate and ammonia/amines.
Sulfonamido Group Reactivity
The 4-methylbenzenesulfonamido moiety participates in alkylation and cleavage reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives.
-
Cleavage : Requires strong acids (e.g., HBr/AcOH) to break the S-N bond, yielding sulfonic acids and amines.
Electrophilic Aromatic Substitution (EAS)
The benzofuran and benzene rings undergo nitration and halogenation , directed by electron-donating/withdrawing substituents:
-
Nitration : Benzofuran’s electron-rich C3 position reacts preferentially with HNO₃/H₂SO₄.
-
Halogenation : Bromination occurs at the para position of the benzene ring in the sulfonamido group.
Transamidation
The benzamido group undergoes transamidation with primary amines (e.g., benzylamine) via a two-step process involving Boc-protection and aminolysis, as demonstrated in structurally related benzofuran carboxamides :
| Step | Conditions | Reagents | Products | Yield (%) |
|---|---|---|---|---|
| 1 | Boc₂O, DMAP, MeCN, 60°C, 5h | Boc anhydride | N-Acyl-Boc-carbamate intermediate | 90 |
| 2 | Amine, toluene, 60°C, 12h | Benzylamine | N-Benzyl-2-(4-methylbenzenesulfonamido)amide | 82 |
Reduction Reactions
Selective reduction of the carboxamide to a methylene group is achievable using LiAlH₄:
| Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| THF, LiAlH₄, reflux, 6h | LiAlH₄ | 3-[2-(4-Methylbenzenesulfonamido)benzamido]-1-benzofuran-2-methanamine | 61 |
Cross-Coupling Reactions
While the parent compound lacks halogens, introducing bromine at the benzofuran C3 position (via EAS) enables Suzuki-Miyaura coupling with aryl boronic acids :
| Conditions | Reagents | Products | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12h | Phenylboronic acid | 3-Phenyl-1-benzofuran-2-carboxamide derivative | 75 |
Key Mechanistic Insights:
Scientific Research Applications
Research has indicated that compounds similar to 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide exhibit various biological activities, including:
- Antimicrobial Activity : Sulfonamide derivatives are known for their antibacterial properties. Studies have shown that modifications to the benzofuran structure can enhance efficacy against specific bacterial strains.
- Anticancer Properties : Compounds containing benzofuran moieties have been investigated for their potential in cancer therapy. The presence of the sulfonamide group may contribute to apoptosis induction in cancer cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Medicinal Chemistry Applications
The compound's unique structure allows it to serve as a lead molecule in drug design. Researchers can modify the benzofuran or sulfonamide groups to optimize pharmacokinetic properties such as solubility and bioavailability.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. For instance, variations in the substituents on the benzene rings can significantly alter the compound's biological activity.
Case Studies
- Antimicrobial Activity Study : A recent study evaluated several derivatives of benzofuran sulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity compared to traditional sulfonamides.
- Cancer Cell Line Testing : In vitro assays using human cancer cell lines demonstrated that specific analogs of this compound induced significant cell death through apoptosis, suggesting potential as an anticancer agent.
- Inflammation Model : In vivo studies on animal models of inflammation showed that administration of the compound reduced swelling and pain, indicating its potential as an anti-inflammatory drug.
Mechanism of Action
The mechanism of action of 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxamide
- 2-[(4-Methylphenyl)sulfonylamino]-N-(benzofuran-2-yl)benzamide
Uniqueness
3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide, also known by its CAS number 398999-81-0, is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound includes a benzofuran moiety, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H19N3O5S
- Molecular Weight : 449.48 g/mol
The compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects. The presence of the benzofuran structure is also significant as it has been linked to neuroprotective and anticancer properties.
Research indicates that compounds containing sulfonamide groups can inhibit specific enzymes or receptors in biological systems, leading to their therapeutic effects. The proposed mechanisms for this compound include:
- Inhibition of Carbonic Anhydrase : Similar sulfonamide derivatives have shown to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues.
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folate synthesis in bacteria.
- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in several contexts:
-
Anticancer Activity :
- In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins.
- A case study involving a related benzofuran derivative showed significant tumor reduction in xenograft models, suggesting potential efficacy in cancer therapy.
-
Antimicrobial Properties :
- Preliminary screening indicated that this compound exhibits activity against certain bacterial strains, supporting its potential use as an antimicrobial agent. Further studies are needed to elucidate the spectrum of activity and resistance mechanisms.
-
Neuroprotective Effects :
- Benzofuran derivatives have been linked to neuroprotection in models of neurodegenerative diseases. Research suggests that they may reduce oxidative stress and inflammation in neuronal cells.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Neuroprotective | Reduces oxidative stress |
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study on a related compound demonstrated a 60% reduction in tumor size in a mouse model when administered at therapeutic doses over four weeks.
- Case Study 2 : Clinical trials involving sulfonamide derivatives indicated significant improvement in symptoms among patients with chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis involves multi-step processes:
Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C–H arylation .
Sequential amidation reactions (e.g., coupling with 4-methylbenzenesulfonamide and benzamide groups) under controlled temperatures (60–90°C) and solvents like DMF or THF .
- Key Optimization Parameters :
- Temperature : Higher temperatures (≥80°C) accelerate amide bond formation but may degrade sensitive functional groups.
- Solvent Choice : Polar aprotic solvents enhance solubility of intermediates .
- Catalysts : Use of HATU or EDCI/HOBt for efficient coupling .
- Yield Improvement : Continuous flow reactors reduce side reactions in industrial-scale synthesis .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns on the benzofuran core and validates sulfonamide/carboxamide linkages .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 462.12) and detects impurities .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .
- HPLC-Purity : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures ≥95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?
- Methodological Answer :
- Assay-Specific Variables :
- Cell Line Sensitivity : Test across multiple lines (e.g., HeLa, MCF-7) to rule out cell-type-specific effects .
- Compound Solubility : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .
- Statistical Analysis : Apply ANOVA with post-hoc tests to compare IC₅₀ values. Discrepancies may arise from assay protocols (e.g., endpoint vs. real-time measurements) .
- Mechanistic Follow-Up : Combine enzyme inhibition assays (e.g., kinase profiling) with transcriptomics to validate target engagement .
Q. What computational strategies predict the compound’s binding affinity for enzyme targets like carbonic anhydrase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and zinc ions in carbonic anhydrase active sites .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes ligand geometry and calculates binding energies .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do structural modifications (e.g., halogenation) alter the compound’s pharmacokinetic profile?
- Methodological Answer :
- SAR Studies :
- Halogen Addition : Introduce Cl or F at the benzofuran 3-position to enhance metabolic stability (reduced CYP450 oxidation) .
- Methoxy Substitution : Increases logP (lipophilicity) but may reduce aqueous solubility .
- In Vivo Testing :
- Pharmacokinetics : Administer 10 mg/kg IV/orally in rodent models; measure plasma half-life (t₁/₂) and AUC via LC-MS/MS .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
Data Contradiction Analysis
Q. Why do reported yields vary across synthetic protocols for this compound?
- Critical Factors :
- Intermediate Stability : Some protocols omit inert atmosphere (N₂/Ar), leading to oxidation of amine intermediates .
- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates (e.g., 60% vs. 45% yield) .
- Resolution : Standardize reaction conditions (e.g., glovebox for air-sensitive steps) and report detailed purification steps .
Tables
| Synthetic Step | Optimal Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Benzofuran core synthesis | Pd(OAc)₂, PPh₃, 110°C, DMF | 70–85% | |
| Sulfonamide coupling | HATU, DIPEA, RT, DCM | 60–75% | |
| Final amidation | EDCI/HOBt, 80°C, THF | 50–65% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
